

4-Methylcyclohexane-1,3-diamine synonyms and IUPAC name

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Compound of Interest

Compound Name: 4-Methylcyclohexane-1,3-diamine

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Technical Guide: 4-Methylcyclohexane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methylcyclohexane-1,3-diamine**, including its nomenclature, chemical properties, synthesis, and key applications, with a focus on its role as a polymer curing agent.

Chemical Identity and Nomenclature

4-Methylcyclohexane-1,3-diamine is an alicyclic diamine characterized by a cyclohexane ring substituted with a methyl group and two primary amine functional groups.

IUPAC Name: **4-methylcyclohexane-1,3-diamine**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

CAS Number: 13897-55-7[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 1: Synonyms and Identifiers

Type	Identifier
Synonyms	1,3-Cyclohexanediamine, 4-methyl-[2][3][6][7]; 2,4-Diamino-1-methylcyclohexane[3][6][7]; 2,4-Diaminomethylcyclohexane[2][3][6][7]; 4-Methyl-1,3-cyclohexanediamine[3][6][7]; HTDA[7]; 1-methyl-4-cyclohexanediamine[4][6]; 2,4-Cyclohexanediamine, 1-methyl-[3][7]
Molecular Formula	C7H16N2[1][2][7]
InChI	InChI=1S/C7H16N2/c1-5-2-3-6(8)4-7(5)9/h5-7H,2-4,8-9H2,1H3[1][7]
InChI Key	QTKDDPSHNLZGRO-UHFFFAOYSA-N[1][2][5]
SMILES	CC1CCC(CC1N)N[1][3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of **4-Methylcyclohexane-1,3-diamine** are summarized below. These properties are critical for its application in polymer chemistry, influencing its reactivity, handling, and performance characteristics.

Table 2: Quantitative Physicochemical Data

Property	Value
Molecular Weight	128.22 g/mol [1][2][5]
Appearance	Colorless to light yellow liquid[1]
Boiling Point	196.2°C at 760 mmHg[7] (227.68°C rough estimate[4][6])
Density	0.905 g/cm ³ [7] (0.9394 g/cm ³ rough estimate[4][6])
Flash Point	83.2°C[6][7]
Vapor Pressure	0.404 mmHg at 25°C[6][7]
Refractive Index	1.469[7] (1.4740 estimate[4][6])
pKa	10.56 ± 0.70 (Predicted)[4][5][6][8]
Hydrogen Bond Donor Count	2[2]

Experimental Protocols: Synthesis

The predominant industrial synthesis of **4-Methylcyclohexane-1,3-diamine** involves a multi-step catalytic hydrogenation process starting from dinitrotoluene isomers.[1][2] A detailed, publicly available laboratory-scale protocol is not readily found; however, the principles and conditions of the industrial process are well-documented in patent literature.

Overall Synthetic Scheme:

The synthesis is a two-stage hydrogenation:

- **Reduction of Nitro Groups:** The two nitro groups of a dinitrotoluene isomer (commonly a mixture of 2,4- and 2,6-dinitrotoluene) are reduced to primary amine groups to form 4-methyl-1,3-phenylenediamine (toluenediamine).
- **Aromatic Ring Saturation:** The aromatic ring of the resulting toluediamine is hydrogenated to yield the final product, **4-Methylcyclohexane-1,3-diamine**.

Methodology for Industrial Scale Synthesis (Summary):

This process is typically run as a continuous liquid-phase catalytic hydrogenation.

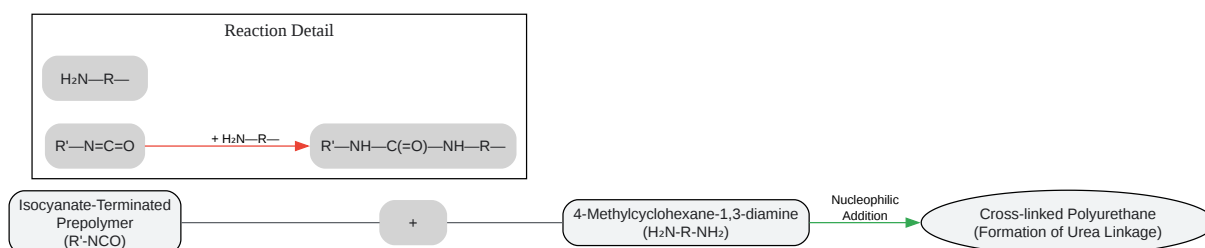
- Starting Materials:
 - Dinitrotoluene (DNT), often a molten mixture of isomers.
 - Hydrogen gas (H₂).
 - Catalyst (e.g., Raney nickel, Palladium on carbon (Pd/C), or Platinum-based catalysts).[6]
 - Solvent (optional, can include alcohols like methanol).
- Reaction Conditions:
 - Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 150°C.[6]
 - Pressure: High hydrogen pressures are required, generally from 1.0 to 2.5 MPa (10-25 bar) or higher.[6]
- Procedure Outline:
 - Reactor Charging: Molten dinitrotoluene and the hydrogenation catalyst are fed continuously into a high-pressure reactor.
 - Inerting: The reactor system is purged first with nitrogen and then with hydrogen to remove all oxygen.
 - Hydrogenation: Pressurized hydrogen is introduced into the reactor with vigorous agitation to ensure efficient gas-liquid-solid mixing. The reaction is highly exothermic, and temperature is controlled via internal cooling coils or external heat exchangers.
 - Catalyst Separation: The reaction mixture, containing the product, is passed through a filtration system (e.g., a cross-flow filter) to separate the solid catalyst for recycling.
 - Product Isolation and Purification: The crude product stream is processed to remove water (a byproduct of the reaction) and any remaining solvent. Final purification is typically achieved through distillation to yield high-purity **4-Methylcyclohexane-1,3-diamine**.

Applications in Polymer Science: Curing Mechanisms

A primary application of **4-Methylcyclohexane-1,3-diamine** is as a curing agent or chain extender for epoxy and polyurethane resins.[1][9] Its two primary amine groups are highly reactive towards isocyanate and epoxide functionalities, leading to the formation of durable, cross-linked polymer networks.

Polyurethane Curing Pathway

In polyurethane systems, the diamine reacts with isocyanate (-NCO) groups on a prepolymer to form strong urea linkages (-NH-CO-NH-). This reaction is rapid and is fundamental to the curing of many polyurethane elastomers, coatings, and adhesives.

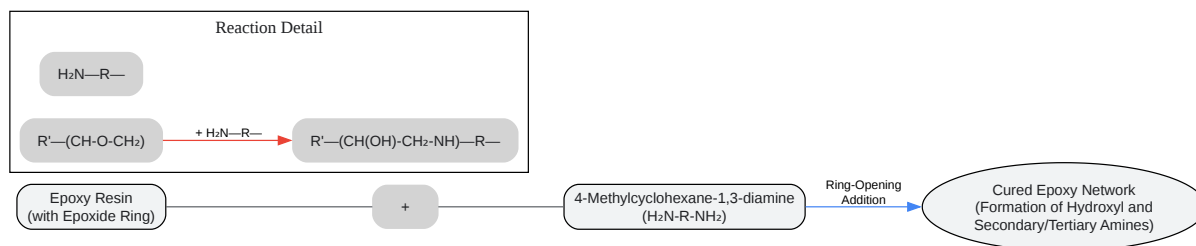


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Caption: Polyurethane curing via reaction of isocyanate with **4-Methylcyclohexane-1,3-diamine**.

Epoxy Curing Pathway

Similarly, in epoxy systems, the primary amine groups act as nucleophiles, attacking and opening the epoxide ring. Each primary amine has two active hydrogens, allowing it to react with two epoxide groups, leading to a densely cross-linked, thermoset polymer network with high mechanical strength and chemical resistance.



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Caption: Epoxy resin curing via nucleophilic ring-opening by **4-Methylcyclohexane-1,3-diamine**.

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